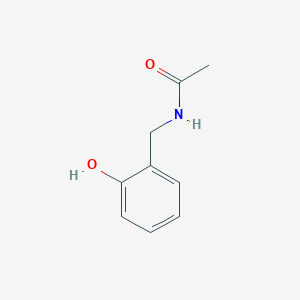

N-(2-Hydroxybenzyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-hydroxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTHXCBZMXABDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507760 | |

| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80311-94-0 | |

| Record name | N-[(2-Hydroxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydroxybenzyl Acetamide

Established Reaction Pathways for N-(2-Hydroxybenzyl)acetamide Synthesis

The synthesis of this compound can be approached through several established chemical transformations, primarily involving the formation of an amide bond. Two common strategies include the N-acetylation of 2-hydroxybenzylamine and the reductive amination of salicylaldehyde (B1680747).

A prevalent method for the synthesis of this compound is the N-acetylation of 2-hydroxybenzylamine . This reaction typically involves the treatment of 2-hydroxybenzylamine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Another established route is the reductive amination of salicylaldehyde . This two-step, one-pot reaction involves the initial formation of an imine intermediate from the condensation of salicylaldehyde and an amine source, which is subsequently reduced to the corresponding this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) and sodium cyanoborohydride wikipedia.orgcommonorganicchemistry.com.

A multi-step synthesis starting from a different precursor has also been reported for a related compound, N-(3-acetyl-2-hydroxyphenyl)acetamide. This process begins with the acetylation of ortho-aminophenol, followed by a series of modifications to the phenyl ring researchgate.net. While not a direct synthesis of this compound, the initial acetylation step provides a relevant pathway for amide bond formation in this class of compounds researchgate.net.

Optimization of Reaction Conditions and Yield

The efficiency of this compound synthesis is highly dependent on the reaction conditions. For the N-acetylation of 2-hydroxybenzylamine, the choice of solvent, temperature, and base can significantly impact the yield and purity of the product. For instance, conducting the reaction at room temperature or with gentle heating can prevent potential side reactions. The use of a non-nucleophilic base is often preferred to avoid competition with the amine for the acetylating agent.

In the context of reductive amination, a study on the synthesis of a similar compound, N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, highlighted several critical parameters for optimization. The choice of reducing agent is crucial; for example, sodium triacetoxyborohydride (B8407120) is known to be a mild and selective reagent for this purpose mdma.ch. The study also revealed that the duration of the reaction and the purification method can significantly affect the final yield. For instance, it was found that recrystallization could sometimes lead to product loss youtube.com. Furthermore, the formation of by-products such as imidazolidinones can occur, and optimizing the reaction conditions, such as the choice of solid support in solid-phase synthesis, can minimize their formation youtube.com.

The table below summarizes key parameters and their potential impact on the synthesis of this compound and related compounds.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | Can influence reactant solubility and reaction rate. | Selection of an appropriate solvent that dissolves all reactants and is inert to the reaction conditions. |

| Temperature | Affects reaction kinetics and can lead to side reactions at higher temperatures. | Optimization to find the lowest effective temperature for a reasonable reaction rate. |

| Base | Neutralizes acidic byproducts and can influence the nucleophilicity of the amine. | Use of a non-nucleophilic base in appropriate stoichiometry. |

| Reducing Agent | Choice of reducing agent in reductive amination affects selectivity and yield. | Use of mild and selective reducing agents like sodium triacetoxyborohydride. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can promote side reactions. | Monitoring the reaction progress using techniques like TLC to determine the optimal time. |

| Purification Method | Can impact the final yield and purity. | Choosing a method that minimizes product loss, such as column chromatography over recrystallization in some cases. |

Regioselective Synthesis Strategies

In molecules with multiple reactive sites, such as those containing both hydroxyl and amino groups, regioselectivity becomes a critical aspect of synthesis. For the synthesis of this compound from 2-hydroxybenzylamine, the primary challenge lies in achieving selective N-acetylation over O-acetylation.

Generally, the amino group is more nucleophilic than the hydroxyl group, which favors N-acetylation under standard conditions. However, the reaction conditions can be fine-tuned to enhance this selectivity. For example, carrying out the reaction at lower temperatures can help to minimize the competing O-acetylation. The choice of the acetylating agent and the presence of a specific catalyst can also influence the regioselectivity of the acylation researchgate.net. In some cases, protecting the hydroxyl group prior to the N-acetylation step, followed by deprotection, can be a viable strategy to ensure exclusive N-functionalization.

Development of Novel Synthetic Approaches for this compound

While traditional methods are effective, the development of novel synthetic strategies that offer improvements in terms of efficiency, atom economy, and environmental impact is an ongoing area of research.

Multicomponent Reactions in Benzylacetamide Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules nih.gov. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate substituted N-benzylacetamide derivatives.

For instance, a one-pot, three-component reaction involving an aldehyde, an amine, and a β-ketoester can lead to the formation of highly substituted piperidines, which are structurally related to N-benzylacetamides scispace.com. Such strategies could potentially be adapted for the synthesis of this compound by carefully selecting the starting materials.

Catalytic Synthesis Routes

The use of catalysts can significantly enhance the efficiency and selectivity of organic transformations. In the synthesis of this compound, catalytic methods can be employed for both the N-acetylation and reductive amination steps.

For N-acetylation, various Lewis acids and solid-supported catalysts have been explored to promote the reaction under milder conditions and with higher selectivity nih.gov. For example, the use of catalytic amounts of a metal acetate (B1210297) in acetic acid has been reported as an efficient system for the N-acetylation of amines mdpi.com.

In reductive amination, catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a well-established method wikipedia.org. These catalytic approaches often offer advantages in terms of cleaner reactions and easier product isolation compared to stoichiometric reducing agents. Recent advancements in catalysis also include the development of iridium-based catalysts for the direct synthesis of α-methylated arylacetamides from arylacetonitriles, showcasing the potential of catalytic cascades in amide synthesis nih.gov.

Derivatization and Analog Generation of this compound

The core structure of this compound can be readily modified to generate a library of analogs with potentially diverse chemical and biological properties. The primary sites for derivatization are the hydroxyl group on the phenyl ring and the amide nitrogen.

One common derivatization is the silylation of the hydroxyl group. For instance, N-(2-hydroxyphenyl)acetamide can be reacted with chlorotrimethylsilane (B32843) to produce the corresponding N-(2-(trimethylsilyloxy)phenyl)acetamide researchgate.net. This silylated derivative can then undergo further transformations, such as transsilylation with other chlorosilanes to form more complex structures researchgate.net.

The phenyl ring can also be functionalized through electrophilic aromatic substitution reactions. For example, the formylation of a related compound, 3-acetamidophenol, has been shown to introduce one or more aldehyde groups onto the benzene (B151609) nucleus, leading to compounds like N-(2,4-diformyl-5-hydroxyphenyl)acetamide openaccessjournals.com.

Furthermore, the amide nitrogen can be a point of modification, although this is less common than derivatization of the phenolic hydroxyl group. The synthesis of esters of N-(4'-hydroxyphenyl)acetamide demonstrates that the hydroxyl group is a more common site for derivatization to create prodrugs or compounds with altered properties google.com.

Chemical Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) of this compound is a key site for chemical derivatization, most commonly through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted into an ester by reacting it with acyl halides or acid anhydrides. This transformation is a common strategy to modify the molecule's properties. For instance, a general method involves reacting an N-(hydroxyphenyl)acetamide with an acyl halogenide in the presence of a base like pyridine. google.com This process yields the corresponding ester derivative. While specific examples for the 2-hydroxybenzyl isomer are not detailed in the provided literature, the methodology is broadly applicable to hydroxyphenyl acetamides. google.com

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Solvent | Product Type |

| N-(hydroxyphenyl)acetamide | Acyl Halide | Hexane/Pyridine | N-(acyloxybenzyl)acetamide |

Structural Diversification of the Benzyl (B1604629) Moiety

The aromatic ring of the benzyl group is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. This structural diversification can significantly alter the electronic and steric properties of the molecule.

Nitration: The introduction of a nitro group (-NO2) onto the benzene ring is a well-documented modification. The position of nitration can be controlled by the reaction conditions. For example, the synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide can be achieved by treating N-(2-hydroxyphenyl)acetamide with nitric acid in an aqueous acetic acid mixture at low temperatures (0 °C). mdpi.com Similarly, related isomers can be synthesized through variations in starting materials and procedures. mdpi.com

Formylation: The introduction of formyl groups (-CHO) onto the aromatic ring is another method for diversification. The Duff reaction or other formylation methods can be employed. For instance, a general method for the formylation of phenols involves reacting a substituted acetamidophenol with 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene in chlorobenzene (B131634) at elevated temperatures, followed by hydrolysis with hydrochloric acid to yield a diformylated product. orgsyn.org

Table 2: Examples of Benzyl Moiety Diversification

| Reaction | Reagents | Product |

| Nitration | 65% HNO₃, H₂O/AcOH | N-(2-hydroxy-3-nitrophenyl)acetamide mdpi.com |

| Formylation | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene, HCl | N-(2,4-diformyl-5-hydroxyphenyl)acetamide orgsyn.org |

Amide Nitrogen Functionalization Strategies

The nitrogen atom of the amide group in this compound can also be a target for functionalization, primarily through alkylation or acylation, leading to N-substituted derivatives.

N-Alkylation/N-Benzylation: The hydrogen atom on the amide nitrogen can be substituted with an alkyl or benzyl group. This is typically achieved by reacting the parent molecule with an appropriate alkyl or benzyl halide in the presence of a base. The resulting secondary amide has altered chemical properties. An example of a related, N-functionalized structure is N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, which was synthesized as part of a combinatorial library. researchgate.net This demonstrates the feasibility of introducing substituents at the amide nitrogen position to create diverse chemical entities.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is an area of active consideration.

Key aspects of green chemistry that can be applied include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. A greener approach involves substituting these with more environmentally benign alternatives. For example, conducting reactions in water, such as the nitration of N-(2-hydroxyphenyl)acetamide in an aqueous acetic acid mixture, reduces the reliance on purely organic solvents. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in smaller amounts and can be recycled, minimizing waste.

By focusing on these principles, future synthetic methodologies for this compound can be developed to be more sustainable and environmentally friendly.

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Hydroxybenzyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(2-Hydroxybenzyl)acetamide in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms.

1D and 2D NMR Techniques for Complete Structural Assignment

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer primary insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| Ar-C-OH | - | ~155 |

| Ar-C-CH₂ | - | ~125 |

| Ar-CH (ortho to -OH) | ~6.8 | ~116 |

| Ar-CH (para to -OH) | ~7.2 | ~129 |

| Ar-CH (meta to -OH, ortho to -CH₂) | ~7.1 | ~128 |

| Ar-CH (meta to -OH and -CH₂) | ~6.9 | ~120 |

| -CH₂- | ~4.4 (d) | ~42 |

| -NH- | ~8.2 (t) | - |

| -CH₃ | ~2.0 (s) | ~23 |

| -OH | Variable | - |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

To confirm the assignments made from 1D NMR and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the molecule. For this compound, COSY would show correlations between the amide proton (-NH-) and the benzylic protons (-CH₂-), as well as between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the methyl, methylene (B1212753), and aromatic C-H carbons based on their attached proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For instance, the methyl protons (-CH₃) would show a correlation to the carbonyl carbon (C=O), and the benzylic protons (-CH₂-) would show correlations to the aromatic carbons, confirming the connectivity of the entire molecule.

Variable Temperature NMR for Conformational Dynamics

The amide bond in this compound has a partial double bond character due to resonance, which can lead to restricted rotation around the C-N bond. nanalysis.com This restricted rotation can result in the existence of different conformers (rotamers) that may be observable by NMR, especially at low temperatures. st-andrews.ac.uk

Variable temperature (VT) NMR studies are crucial for investigating such dynamic processes. nih.gov By recording NMR spectra at different temperatures, one can observe changes in the appearance of the signals. At high temperatures, if the rotation around the amide bond is fast on the NMR timescale, averaged signals for the conformers would be observed. st-andrews.ac.uk As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is high enough, the exchange between conformers may become slow on the NMR timescale, leading to the appearance of separate sets of signals for each distinct conformer. st-andrews.ac.uk

From a VT-NMR experiment, the coalescence temperature (the temperature at which two exchanging signals merge into one broad peak) can be determined. This allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability of the molecule. st-andrews.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula.

For this compound (C₉H₁₁NO₂), the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Computed Molecular Mass Data:

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem nih.gov |

| Monoisotopic Mass | 165.078978594 Da | PubChem (Computed) nih.gov |

| Molecular Weight | 165.19 g/mol | PubChem (Computed) nih.gov |

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to yield a measured mass that is very close to the calculated monoisotopic mass (typically within a few parts per million, ppm). This high accuracy allows for the confident confirmation of the elemental composition of this compound, distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Band Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

Expected Vibrational Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (Phenol) | Stretching | 3400-3200 | Strong, Broad (IR) |

| N-H (Amide) | Stretching | 3350-3250 | Medium (IR) |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak |

| C-H (Aliphatic) | Stretching | 3000-2850 | Medium |

| C=O (Amide I) | Stretching | 1680-1630 | Strong (IR) |

| N-H (Amide II) | Bending | 1570-1515 | Medium (IR) |

| C=C (Aromatic) | Stretching | 1600-1450 | Medium to Weak |

| C-N (Amide) | Stretching | 1400-1200 | Medium |

| O-H (Phenol) | Bending | 1260-1180 | Medium |

| C-O (Phenol) | Stretching | 1260-1180 | Strong |

The phenolic O-H and amide N-H stretching bands are particularly informative as their positions and shapes can indicate the presence and strength of intermolecular and intramolecular hydrogen bonding.

Computational Vibrational Spectroscopy for Band Assignment

The assignment of all absorption bands in the IR and Raman spectra can be complex due to the coupling of vibrational modes. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and intensities. niscpr.res.inresearchgate.net

By calculating the vibrational spectrum of the optimized geometry of this compound, a theoretical spectrum is generated. arxiv.org This computed spectrum can then be compared with the experimental IR and Raman spectra. The potential energy distribution (PED) analysis from the calculation provides a detailed description of the contribution of different internal coordinates to each vibrational mode, allowing for a more accurate and confident assignment of the experimental absorption bands. niscpr.res.in

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single crystal diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell. This data is crucial for a complete understanding of the molecule's structure in the solid state.

The primary output of an X-ray diffraction experiment is an electron density map from which a model of the molecular structure can be built. For this compound, this would allow for the precise measurement of all bond lengths, bond angles, and torsion (dihedral) angles.

A key aspect of the molecular conformation would be the relative orientation of the phenyl ring and the acetamide (B32628) group. The torsion angles involving the C-N bond would reveal the degree of twist between these two planar groups. In related acetamide derivatives, this can range from nearly planar to significantly twisted. The conformation is influenced by steric hindrance and the formation of intra- and intermolecular interactions.

Table 1: Hypothetical Crystallographic and Refinement Data for this compound (Note: This table is illustrative of the data that would be obtained from an X-ray diffraction experiment and is not based on published experimental results.)

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₁₁NO₂ |

| Formula weight | 165.19 |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å α = ? °, β = ? °, γ = ? ° |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Calculated density | ? g/cm³ |

| R-factor | ? |

This compound possesses functional groups capable of acting as both hydrogen bond donors (the phenolic -OH and the amide N-H) and acceptors (the carbonyl C=O and the phenolic -OH). Consequently, a detailed hydrogen-bonding network is expected to be a dominant feature of its crystal structure. An X-ray diffraction study would precisely map these interactions.

Potential hydrogen bonds include:

Intermolecular N-H···O=C: The amide N-H of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule, often leading to the formation of chains or dimeric structures.

Intermolecular O-H···O=C: The phenolic hydroxyl group donating a hydrogen bond to the carbonyl oxygen.

Intermolecular O-H···O-H: The phenolic hydroxyl group of one molecule interacting with that of another.

Intramolecular N-H···O-H or O-H···O=C: Depending on the molecular conformation, an intramolecular hydrogen bond could potentially form, creating a cyclic arrangement.

The precise geometry of these hydrogen bonds (donor-acceptor distances and angles) would be determined, providing insight into their relative strengths and their role in stabilizing the crystal packing.

Table 2: Potential Hydrogen Bond Geometries in Crystalline this compound (Note: This table illustrates the parameters that would be determined. The values are hypothetical.)

| Donor (D) - H···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O (carbonyl) | ~0.86 | To be determined | To be determined | To be determined |

| O-H···O (carbonyl) | ~0.82 | To be determined | To be determined | To be determined |

| O-H···O (hydroxyl) | ~0.82 | To be determined | To be determined | To be determined |

Computational and Theoretical Investigations of N 2 Hydroxybenzyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of N-(2-Hydroxybenzyl)acetamide. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and reactive nature. A common approach involves geometry optimization using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The electronic structure of a molecule is fundamentally described by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, characterizing it as a nucleophile, while the LUMO signifies its ability to accept an electron, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the phenol (B47542) ring, specifically on the oxygen atom and the aromatic carbons, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the acetamide (B32628) group, suggesting this region is the most likely to accept electrons in a reaction.

Note: Values are representative and may vary slightly depending on the specific computational method and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative electrostatic potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack. In contrast, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

In the EPS map of this compound, the most negative potential is concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, making them the primary centers for interaction with electrophiles. The hydrogen atom of the phenolic hydroxyl group and the hydrogen atom of the amide group exhibit the most positive potential, identifying them as the most likely sites for nucleophilic attack.

Global and local reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, and Fukui functions, help quantify the reactivity of this compound. Chemical hardness (η) and its inverse, softness (S), are related to the HOMO-LUMO gap and describe the molecule's resistance to change in its electron distribution. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft."

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, calculations indicate that the oxygen atom of the carbonyl group is the most favorable site for electrophilic attack, while the amide nitrogen and certain carbon atoms on the aromatic ring are potential sites for nucleophilic attack. These theoretical predictions are crucial for understanding the molecule's behavior in chemical reactions and for designing synthetic pathways.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and its interactions with the surrounding environment, such as solvents.

This compound is not a rigid molecule; it possesses several rotatable bonds, primarily the C-C bond connecting the benzyl (B1604629) and acetamide moieties and the C-N bond of the amide group. MD simulations can explore the potential energy surface associated with the rotation around these bonds to identify stable conformers (low-energy states) and the energy barriers between them.

Analysis of the trajectory from an MD simulation, often by examining the distribution of key dihedral angles, reveals the molecule's preferred shapes. Studies show that the conformation is significantly influenced by an intramolecular hydrogen bond that can form between the phenolic hydroxyl group and the carbonyl oxygen of the acetamide group. This interaction adds rigidity to the molecule and preferentially stabilizes a specific planar conformation. Root-Mean-Square Deviation (RMSD) analysis from simulations can quantify the stability of the molecule's structure over time.

The solvent environment can have a profound impact on the structure and conformation of a solute. MD simulations are particularly well-suited to investigate these effects by explicitly including solvent molecules (like water, methanol, or DMSO) in the simulation box.

In polar protic solvents such as water, the intramolecular hydrogen bond in this compound can be disrupted by the formation of stronger intermolecular hydrogen bonds with the solvent molecules. This can lead to a wider range of accessible conformations and increased flexibility compared to its state in a nonpolar solvent or in the gas phase. The Radial Distribution Function (RDF) can be calculated from the simulation to understand the specific arrangement of solvent molecules around key functional groups of this compound, such as the hydroxyl and amide groups, providing a detailed picture of the solvation shell.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Methanol |

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor). These studies are fundamental in understanding the potential biological targets of this compound and the specific nature of its binding.

Prediction of Potential Binding Interactions with Biological Macromolecules

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, these simulations can identify key binding interactions with various biological macromolecules, such as enzymes and receptors. The interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions.

For instance, the acetamide group of this compound can act as both a hydrogen bond donor and acceptor. The hydroxyl group on the benzyl ring is also a potent hydrogen bond donor and acceptor. The aromatic ring itself can participate in pi-pi stacking or hydrophobic interactions within the binding pocket of a protein.

While specific docking studies on this compound are not extensively documented in the provided results, studies on similar acetamide-containing compounds reveal common interaction patterns. For example, in studies of N-aryl-acetamide derivatives as potential inhibitors for neurodegenerative enzymes, the acetamide moiety is often crucial for forming hydrogen bonds with amino acid residues in the active site. nih.gov Similarly, molecular docking of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives with the succinate (B1194679) dehydrogenase (SDH) enzyme suggests that the hydroxyl and carbonyl groups are critical for binding and fungicidal activity. nih.gov These examples suggest that the hydroxyl and acetamide groups of this compound would likely be key to its interactions with biological targets.

Table 1: Predicted Binding Interactions for this compound with a Hypothetical Receptor Active Site

| Functional Group of this compound | Potential Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl (-OH) group | Hydrogen bond donor/acceptor | Asp, Glu, Ser, Thr, His |

| Amide (-(C=O)NH-) group | Hydrogen bond donor/acceptor | Gln, Asn, Arg, Ser |

Virtual Screening for Target Identification

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. pensoft.netsemanticscholar.org This process can be performed using either ligand-based or structure-based approaches.

In the context of this compound, a ligand-based virtual screening could be employed by searching for molecules with similar structural or pharmacophoric features to known active compounds. nih.gov A structure-based virtual screening would involve docking this compound into the binding sites of a vast array of known protein structures to predict potential biological targets. semanticscholar.orgnih.gov This can help to hypothesize its mechanism of action or identify potential off-target effects. For example, screening against a library of kinases, proteases, or G-protein coupled receptors could reveal novel therapeutic applications for this compound.

De Novo Design Principles for this compound Analogues

De novo design is a computational method for designing novel molecules with desired properties from scratch. For this compound, these principles can be applied to generate analogues with potentially improved potency, selectivity, or pharmacokinetic properties. The process typically involves two main stages:

Fragment Ligation: The core structure of this compound can be broken down into smaller fragments. These fragments can then be reassembled in novel combinations or linked with new fragments from a virtual library to create a diverse set of new molecules.

Structure Generation and Optimization: Algorithms are used to grow new molecular structures within the constraints of a target's binding site. Starting with a seed fragment, often a part of the original molecule like the hydroxybenzyl group, the algorithm adds atoms or small chemical groups to optimize the fit and interactions with the receptor.

Computational tools can then be used to predict the properties of these newly designed analogues, such as their binding affinity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net This allows for the prioritization of the most promising candidates for chemical synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comijnrd.org For a series of this compound analogues, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features. ijnrd.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = alogP - bEs + c*σ + d

Where:

log(1/IC50) is the biological activity (e.g., inhibitory concentration).

logP represents the lipophilicity of the compound.

Es is a steric parameter (Taft's steric parameter).

σ is an electronic parameter (Hammett constant).

a, b, c, and d are constants determined by the regression analysis.

This model could reveal, for example, that increasing lipophilicity and electron-withdrawing substituents on the benzyl ring, while minimizing steric bulk at a certain position, could lead to enhanced biological activity. Such insights are invaluable for the rational design of more potent this compound analogues.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-aryl-acetamide |

Investigation of this compound Reveals Limited Pharmacological Data

A comprehensive review of scientific literature indicates a significant lack of available research on the pharmacological and biological activities of the chemical compound this compound. Despite targeted searches for in vitro studies, enzyme interactions, receptor binding analyses, and mechanistic studies, publicly accessible data detailing the bioactivity of this specific compound is largely absent.

It is important to distinguish this compound (CAS 80311-94-0) from the similarly named compound, N-(2-hydroxyphenyl)acetamide (CAS 614-80-2), also known as 2-Acetamidophenol. The latter is an isomer of paracetamol and has been the subject of numerous pharmacological studies. Research on N-(2-hydroxyphenyl)acetamide has demonstrated its anti-inflammatory, anti-arthritic, and antioxidant properties, with detailed investigations into its effects on cytokine production and gene expression.

However, for this compound, corresponding data required to detail its pharmacological profile according to the specified research methodologies does not appear to be available in published scientific literature. The structural difference, specifically the presence of a methylene (B1212753) bridge between the phenyl ring and the acetamide group in this compound, results in a distinct chemical entity whose biological effects have not been extensively characterized or reported.

Consequently, an article detailing the pharmacological and biological activities of this compound as per the requested structure cannot be generated due to the absence of foundational research data.

Investigation of Pharmacological and Biological Activities of N 2 Hydroxybenzyl Acetamide

Mechanistic Studies of Biological Actions

Protein-Protein and Protein-Ligand Interaction Analyses

The precise molecular targets and direct protein-ligand interactions of N-(2-Hydroxybenzyl)acetamide are not extensively detailed in the current scientific literature. Research has predominantly centered on the downstream physiological and cellular effects of the compound rather than specific binding kinetics and structural interactions. Consequently, there is a lack of published data from studies such as molecular docking, crystallography, or comprehensive binding assays that would definitively identify the direct protein partners of this compound and quantify their binding affinities (e.g., Kd, Ki, or IC50 values for specific enzymes or receptors).

However, the observed biological activities of this compound strongly suggest that it interacts with key proteins involved in inflammatory and cell signaling pathways. Its documented effects on the reduction of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) imply an interaction with upstream regulators of these cytokines or the enzymes responsible for their production. The modulation of signaling pathways such as RANK/RANKL and Toll-like receptors (TLRs) further indicates that this compound likely engages with specific proteins within these cascades to exert its therapeutic effects. Future research employing techniques like affinity chromatography, mass spectrometry-based proteomics, and computational modeling will be crucial to elucidate the specific protein-protein and protein-ligand interactions that mediate the pharmacological activities of this compound.

Assessment of Selectivity and Specificity towards Biological Systems

Detailed investigations into the selectivity and specificity of this compound for various biological systems, including specific enzyme isoforms or receptor subtypes, are not yet extensively reported in the available literature. While the compound demonstrates clear anti-inflammatory and anti-neoplastic activities, its precise selectivity profile remains an area for further research.

For instance, although it shares structural similarities with some non-steroidal anti-inflammatory drugs (NSAIDs), its comparative inhibitory activity against cyclooxygenase isoforms, COX-1 and COX-2, has not been fully characterized. Such information is critical for understanding its potential gastrointestinal side-effect profile compared to traditional NSAIDs. Similarly, while it influences the expression of various cytokines and signaling proteins, its specificity for these targets over other related cellular components has not been established. The current body of research focuses more on its efficacy in various disease models rather than its molecular-level selectivity. Elucidating the selectivity and specificity of this compound will be a key step in its development as a potential therapeutic agent, allowing for a more accurate prediction of its efficacy and safety profile.

Therapeutic Potential Exploration in Disease Models

This compound, also referred to as NA-2, has demonstrated significant anti-inflammatory properties in various preclinical studies. A key mechanism underlying its anti-inflammatory effect is the downregulation of pro-inflammatory cytokines. Research has consistently shown that treatment with this compound leads to a marked reduction in the serum levels of pivotal inflammatory mediators, including IL-1β and TNF-α. hmdb.canih.govnih.gov This modulation of cytokine expression suggests that the compound interferes with inflammatory signaling pathways, thereby mitigating the inflammatory response. In addition to its impact on cytokines, this compound has been observed to affect oxidative stress markers that are often elevated during inflammatory conditions. nih.gov

The anti-cancer potential of this compound has been investigated in human breast cancer cell lines, specifically MCF-7. hmdb.ca In these studies, the compound was found to significantly inhibit the growth of MCF-7 cells, with a reported half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. hmdb.ca

The anti-neoplastic activity of this compound appears to be mediated through multiple mechanisms. It has been shown to induce cell cycle arrest at the G0/G1 phase, thereby halting the proliferation of cancer cells. hmdb.ca Furthermore, the compound promotes apoptosis, or programmed cell death, in these cells. This is achieved by modulating the expression of key apoptotic markers, specifically by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. hmdb.ca In addition to inducing apoptosis, this compound has been observed to impede the metastatic potential of cancer cells by delaying the wound healing process in in vitro assays. hmdb.ca

| Cell Line | IC50 (48h) | Effect on Cell Cycle | Apoptotic Mechanism | Reference |

| MCF-7 | 1.65 mM | G0/G1 phase arrest | Increased Bax/Bcl-2 ratio | hmdb.ca |

The therapeutic efficacy of this compound has been evaluated in rodent models of arthritis, including adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA). hmdb.canih.govnih.govnih.govnih.gov In these models, administration of this compound significantly ameliorated the clinical signs of the disease. hmdb.canih.govnih.gov Treated animals exhibited a significant reduction in paw edema and a lower arthritic score compared to untreated controls. hmdb.canih.gov

The anti-arthritic effects of this compound are attributed to its potent anti-inflammatory and immunomodulatory properties. The compound has been shown to suppress the expression of pro-inflammatory cytokines IL-1β and TNF-α, which are key drivers of joint inflammation and destruction in arthritis. hmdb.canih.govnih.govnih.gov Furthermore, this compound has been found to modulate critical signaling pathways involved in the pathogenesis of arthritis. It has been reported to suppress the RANK/RANKL (Receptor Activator of Nuclear Factor-κB/RANK Ligand) signaling pathway, which is essential for osteoclastogenesis and bone erosion in arthritic joints. nih.gov Additionally, it has been shown to downregulate the expression of Toll-like receptors (TLR-2 and TLR-4), which play a crucial role in the innate immune response and the perpetuation of inflammation in arthritis. eurjchem.com Histological analysis of the knee joints of arthritic rats treated with this compound revealed a significant reduction in inflammatory cell infiltration and bone erosion. hmdb.ca

| Arthritis Model | Key Findings | Modulated Pathways | Reference |

| Adjuvant-Induced Arthritis (AIA) | Reduced paw edema, decreased arthritic score, inhibited nociception | Downregulation of IL-1β and TNF-α, Suppression of TLR-2 and TLR-4 | hmdb.canih.goveurjchem.com |

| Collagen-Induced Arthritis (CIA) | Reduced paw volume and arthritic score, decreased oxidative stress | Suppression of RANK/RANKL signaling, Downregulation of c-fos, c-jun, NF-κB, and Akt | nih.gov |

The protective effects of this compound have been investigated in animal models of acute kidney injury (AKI) induced by glycerol (B35011) and cisplatin. nih.govwikipedia.orgrsc.org In these studies, pre-treatment with this compound demonstrated a significant attenuation of kidney damage. The compound was found to improve renal function, as evidenced by a decrease in serum levels of urea (B33335) and creatinine (B1669602). nih.govwikipedia.orgrsc.org

The reno-protective mechanisms of this compound are linked to its anti-inflammatory and anti-oxidant properties. Histological examination of kidney tissues from treated animals showed a reduction in tubular necrosis and inflammation. nih.govwikipedia.org At the molecular level, this compound treatment led to a downregulation of the mRNA expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), nuclear factor-κB p50 (NF-κB p50), and Interleukin-6 (IL-6). nih.govwikipedia.org The compound also lowered the protein expression of cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. nih.govrsc.org Concurrently, this compound upregulated the expression of the protective gene heme oxygenase-1 (HO-1) and the kidney injury molecule-1 (Kim-1). nih.govwikipedia.orgrsc.org These findings suggest that this compound ameliorates AKI by modulating key inflammatory and oxidative stress pathways.

| AKI Model | Key Biochemical Findings | Histological Findings | Molecular Mechanisms | Reference |

| Glycerol-Induced | Decreased serum urea and creatinine | Reduced tubular necrosis and inflammation | Downregulation of iNOS, NF-κB p50; Lowered COX-2 expression; Upregulation of HO-1 and Kim-1 | nih.govrsc.org |

| Cisplatin-Induced | Decreased serum urea and creatinine | Improved histological architecture, reduced kidney injury damage score | Downregulation of NF-κB p50, iNOS, and IL-6; Upregulation of HO-1 | wikipedia.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Hydroxybenzyl Acetamide Derivatives

Rational Design of N-(2-Hydroxybenzyl)acetamide Analogues

The rational design of analogues of this compound is a strategic approach aimed at enhancing a desired biological activity while minimizing off-target effects and improving pharmacokinetic profiles. This process typically begins with the identification of a lead compound, in this case, this compound, which has demonstrated a particular biological effect, such as anti-inflammatory or antimicrobial properties.

The design process involves the targeted modification of the parent molecule at specific positions. For the this compound scaffold, key areas for modification include:

The Phenyl Ring: Introduction of various substituents on the aromatic ring can modulate the electronic properties (through electron-donating or electron-withdrawing groups) and steric bulk.

The Hydroxyl Group: Modification or replacement of the phenolic hydroxyl group can influence hydrogen bonding capabilities and metabolic stability.

The Acetamide (B32628) Moiety: Alterations to the acetamide group, such as changing the alkyl chain length or introducing different functional groups, can impact lipophilicity and interactions with target proteins.

For instance, in the broader class of acetamide derivatives, the introduction of different substituents has been shown to be a valid strategy for the development of novel therapeutic agents.

Impact of Substituents on Biological Activity and Physicochemical Properties

The nature and position of substituents on the this compound scaffold are critical determinants of its biological activity and physicochemical properties. Systematic studies involving the synthesis and evaluation of a series of analogues allow for the elucidation of these relationships.

Impact on Biological Activity:

The biological activity of chloroacetamides has been observed to vary with the position of substituents on the phenyl ring. nih.gov For example, halogenated p-substituted phenyl rings in some chloroacetamides were found to be among the most active in a series, a phenomenon attributed to high lipophilicity which facilitates passage through cell membranes. nih.gov This suggests that the introduction of lipophilic groups at specific positions on the phenyl ring of this compound could enhance its biological efficacy.

Impact on Physicochemical Properties:

Physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability are profoundly influenced by substituent modifications. Esterification of hydrophilic phenolic antioxidants, a class of compounds related to this compound, is an effective method to increase their solubility in non-polar environments. This modification can improve the absorption and distribution of the compounds.

The following table illustrates how different substituents could theoretically impact the properties of this compound derivatives, based on general principles of medicinal chemistry.

| Substituent (Position on Phenyl Ring) | Predicted Impact on Lipophilicity (logP) | Predicted Impact on Electronic Properties | Potential Influence on Biological Activity |

| -Cl (para) | Increase | Electron-withdrawing | Enhanced membrane permeability |

| -OCH3 (para) | Slight Increase | Electron-donating | Altered hydrogen bonding capacity |

| -NO2 (para) | Increase | Strongly electron-withdrawing | Potential for altered target binding |

| -CH3 (para) | Increase | Electron-donating | Increased steric bulk |

Development of SAR Models for this compound Series

Structure-Activity Relationship (SAR) models are developed to quantitatively correlate the structural features of a series of compounds with their biological activity. While specific SAR models for this compound derivatives are not extensively documented in the available literature, the methodology for creating such models is well-established.

The development of a robust SAR model for this series would involve:

Synthesis of a diverse library of analogues: This would include variations in substituents on the phenyl ring and modifications of the acetamide side chain.

Biological evaluation: All synthesized compounds would be tested in a relevant biological assay to determine their potency (e.g., IC50 or EC50 values).

Data analysis: The biological activity data would be correlated with the structural modifications to identify key trends.

For example, a study on N-phenylacetamide derivatives revealed that substitutions on the acetamide moiety significantly influenced their urease inhibitory activity. researchgate.net A similar approach for this compound derivatives would likely reveal critical structural requirements for a given biological target.

Pharmacophore Modeling and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound derivatives would define the spatial relationships between key features such as:

Hydrogen Bond Donors (HBD): The phenolic hydroxyl group and the N-H of the acetamide.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the acetamide and the hydroxyl oxygen.

Aromatic Ring: The phenyl group.

Once a pharmacophore model is developed and validated, it can be used to:

Virtually screen large compound libraries to identify novel molecules with the desired structural features.

Guide the design of new analogues with improved binding affinity and selectivity.

Understand the binding mode of the compounds to their biological target.

The generation of a pharmacophore model is often based on a set of active compounds, and computational software is used to align the molecules and identify common features. While a specific pharmacophore model for this compound derivatives is not available in the reviewed literature, the principles of pharmacophore modeling are widely applied in drug discovery for other classes of compounds. nih.govnih.gov

Metabolism and Biotransformation Pathways of N 2 Hydroxybenzyl Acetamide

Identification and Structural Characterization of Metabolites

Based on the known metabolic pathways of analogous compounds, N-(2-Hydroxybenzyl)acetamide is expected to undergo several biotransformation reactions. The primary sites for metabolic modification would be the phenolic hydroxyl group and the aromatic ring. Phase I reactions would likely introduce additional polar functional groups, while Phase II reactions would conjugate the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion.

Potential metabolites would be identified by comparing the mass spectra of samples from in vitro incubations with a control sample. The exact structure of these metabolites is then typically elucidated using techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Interactive Data Table: Potential Metabolites of this compound

| Putative Metabolite | Metabolic Pathway | Description |

| Catechol Metabolite | Aromatic Hydroxylation (Phase I) | An additional hydroxyl group is added to the benzyl (B1604629) ring, likely mediated by Cytochrome P450 enzymes. |

| O-Glucuronide | Glucuronidation (Phase II) | A glucuronic acid moiety is attached to the phenolic hydroxyl group, a common pathway for phenolic compounds. hmdb.ca |

| O-Sulfate | Sulfation (Phase II) | A sulfate (B86663) group is conjugated to the phenolic hydroxyl group, another major pathway for phenols. chemspider.com |

Elucidation of Enzymatic Systems Involved in Biotransformation

The biotransformation of xenobiotics is primarily carried out by a range of enzymes concentrated in the liver. openanesthesia.org These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The Cytochrome P450 (CYP) superfamily of enzymes is the most important catalyst for Phase I drug metabolism, responsible for catalyzing oxidative reactions. ymaws.com For a compound like this compound, CYP enzymes would likely be involved in the hydroxylation of the aromatic ring. The metabolism of N-(4-hydroxyphenyl)acetamide (acetaminophen) is well-characterized and involves several CYP isoforms, primarily CYP2E1, CYP1A2, and CYP3A4, which oxidize the compound to a reactive intermediate. wikipedia.orgresearchgate.net A similar profile of enzymes could potentially be involved in the oxidative metabolism of this compound. The specific isoforms responsible would be identified using recombinant human CYP enzymes or specific chemical inhibitors in in vitro assays.

Phase II conjugation reactions are crucial for detoxifying and increasing the water solubility of drugs and their metabolites, facilitating their elimination from the body.

Glucuronidation: This is a major metabolic pathway for phenolic compounds. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid to the hydroxyl group. nih.gov For acetaminophen (B1664979), UGT1A1 and UGT1A6 are the primary enzymes responsible for forming the acetaminophen-glucuronide conjugate. wikipedia.org It is highly probable that the phenolic group of this compound would also be a substrate for UGT enzymes.

Sulfation: This pathway, catalyzed by sulfotransferases (SULTs), is another key conjugation reaction for phenols. nih.gov In acetaminophen metabolism, SULT1A1 and SULT1A3 are the main enzymes involved. wikipedia.org These enzymes are likely to also catalyze the sulfation of this compound at its hydroxyl group, forming a sulfate conjugate. chemspider.com

Biotransformation by Microbial Systems

Microorganisms possess diverse enzymatic machinery capable of metabolizing a wide range of xenobiotic compounds. Studies on compounds structurally related to this compound, such as N-(4-hydroxyphenyl)acetamide, have shown that various bacterial strains can degrade them. For instance, species of Pseudomonas and Stenotrophomonas have been shown to degrade acetaminophen, typically initiating the process by hydrolyzing the amide bond to form 4-aminophenol (B1666318) and acetate (B1210297), followed by further degradation of the aromatic ring. nih.govresearchgate.net

Research on the microbial transformation of the closely related 2-aminophenol (B121084) (the precursor to N-(2-hydroxyphenyl)acetamide) has revealed alternative pathways, including the formation of nitrosylated and nitrated derivatives, as well as dimers and trimers. Furthermore, detoxification in some microbial and plant systems can occur through glucosylation or sulfation. nih.gov This suggests that microbial systems could potentially transform this compound through a variety of reactions, including hydrolysis, oxidation, and conjugation.

Interactive Data Table: Observed Microbial Biotransformation Products of Related Aminophenols

| Organism/System | Precursor Compound | Observed Transformation Products |

| Pseudomonas sp. | N-(4-hydroxyphenyl)acetamide | 4-aminophenol, hydroquinone (B1673460) nih.gov |

| Aminobacter aminovorans | 2-aminophenol | N-(2-hydroxy-5-nitrophenyl) acetamide (B32628), N-(2-hydroxy-5-nitrosophenyl)acetamide |

| Pantoea ananatis | N-(2-hydroxy-5-nitrophenyl) acetamide | Glucoside derivative, Glucoside succinic acid ester |

| Actinomucor elegans | N-(2-hydroxy-5-nitrophenyl) acetamide | 2-acetamido-4-nitrophenyl sulfate |

Source: Data compiled from studies on analogous compounds to infer potential microbial transformations.

Investigation of Biomolecular Interactions and Dynamics of N 2 Hydroxybenzyl Acetamide

Ligand-Protein Binding Characterization (e.g., Enzyme and Receptor Interactions)

While direct quantitative binding affinity studies (e.g., determining Kᵢ or Kₔ values) for N-(2-Hydroxybenzyl)acetamide with specific protein targets are not extensively detailed in the current literature, substantial evidence points to its interaction with key proteins involved in inflammatory and cellular stress pathways. The characterization of these interactions is primarily inferred from the compound's modulatory effects on the expression and activity of these proteins in various experimental models.

Key protein interactions include:

Cyclooxygenase-2 (COX-2): In studies on acute kidney injury, treatment with this compound resulted in lowered COX-2 protein expression, suggesting an interaction with or upstream regulation of this key enzyme in the prostaglandin (B15479496) synthesis pathway.

Receptor Activator of Nuclear Factor-κB (RANK) and its Ligand (RANKL): The compound has been identified as a potent suppressor of the RANK/RANKL pathway, which is critical in bone metabolism and inflammation. Research in collagen-induced arthritis models shows that this compound significantly suppresses the mRNA expression of both RANK and RANKL. This indicates a direct or indirect interaction with these crucial receptor and ligand proteins.

Inducible Nitric Oxide Synthase (iNOS): The expression of iNOS, an enzyme that produces nitric oxide during inflammation, is downregulated by this compound. Immunohistochemical and RT-PCR analyses have confirmed reduced iNOS protein and mRNA expression following treatment.

Kinases and Transcription Factors: The compound influences the phosphorylation state and expression of several kinases and transcription factors, including Akt, c-Fos, and c-Jun, which are downstream mediators in various signaling cascades. This modulation implies an interaction with these proteins or their upstream regulators.

Table 1: Proteins Modulated by this compound

| Protein Target | Observed Effect | Implied Interaction |

|---|---|---|

| COX-2 | Decreased protein expression | Inhibition of synthesis or activity |

| RANKL | Decreased mRNA expression | Antagonist or upstream inhibition |

| RANK | Decreased mRNA expression | Downregulation of receptor expression |

| iNOS | Decreased mRNA and protein expression | Inhibition of signaling pathway |

| Akt | Decreased phosphorylation | Modulation of PI3K/Akt pathway |

| c-Fos | Decreased mRNA and protein expression | Inhibition of downstream signaling |

Cell Membrane Permeability and Transport Mechanisms

The specific mechanisms by which this compound permeates cell membranes have not been extensively characterized in the scientific literature. As a relatively small and moderately polar molecule, it can be hypothesized that it may cross the phospholipid bilayer via passive diffusion, driven by a concentration gradient.

However, detailed studies, such as Caco-2 permeability assays or Parallel Artificial Membrane Permeability Assays (PAMPA), which would quantitatively assess its ability to cross cellular barriers and identify the involvement of specific transport proteins (e.g., carrier-mediated or active transport), are not currently available. Research has shown that conjugating this compound to gold nanoparticles can increase its bioavailability, which suggests that cellular uptake is a critical factor in its efficacy, though this does not elucidate the transport mechanism of the compound itself. Further investigation is required to determine the precise transport dynamics of this compound across biological membranes.

Interaction with Nucleic Acids

Current research indicates that this compound exerts a significant influence on the expression of genetic material, specifically at the level of messenger RNA (mRNA) transcription. However, there is no direct evidence to suggest that the compound physically binds to or interacts with nucleic acids (DNA or RNA) directly, for instance, through intercalation or groove binding.

Instead, the observed effects on mRNA levels are understood to be a downstream consequence of the compound's impact on cellular signaling pathways. By modulating transcription factors and their upstream regulators, this compound indirectly controls which genes are transcribed into mRNA. For example, its ability to downregulate the mRNA expression of NF-κB, c-fos, and c-jun is a result of its influence on the signaling cascades that control these transcription factors. Similarly, it upregulates the mRNA levels of protective genes like Heme Oxygenase-1 (HO-1) and Kidney Injury Molecule-1 (Kim-1) by modulating cellular stress response pathways.

Impact on Cellular Signaling Cascades

This compound has been shown to be a pleiotropic agent, impacting multiple interconnected signaling cascades, primarily related to inflammation, oxidative stress, and cell survival.

RANK/RANKL Signaling: In the context of arthritis, this compound acts as a suppressor of the RANK/RANKL signaling pathway. It significantly reduces the mRNA expression of RANKL and its receptor RANK. This, in turn, inhibits the activation of downstream mediators, including the transcription factors c-fos and c-jun, the protein kinase Akt, and the inflammatory regulator Nuclear Factor-κB (NF-κB).

NF-κB Signaling: The compound demonstrates potent inhibitory effects on the NF-κB pathway, a central regulator of inflammation. It downregulates the mRNA expression of the NF-κB p50 subunit. Further studies suggest its mechanism may involve the Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, which are upstream activators of NF-κB.

Ferroptosis and Glutathione (B108866) Metabolism: this compound regulates pathways related to ferroptosis, a form of iron-dependent cell death. It has been shown to upregulate the expression of genes involved in glutathione synthesis (gclc, gclm, gss) and iron transport (fpn1, fth). This leads to a reduction in intracellular reactive oxygen species (ROS) and an increase in the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects against ferroptosis.

Inflammatory Cytokine and Enzyme Signaling: The compound effectively reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). It also downregulates the expression of inflammatory enzymes such as iNOS and COX-2.

Table 2: Summary of this compound's Impact on Signaling Pathways

| Signaling Pathway | Key Mediators Affected | Overall Effect |

|---|---|---|

| RANK/RANKL Pathway | RANKL, RANK, c-fos, c-jun, Akt, NF-κB | Suppression |

| NF-κB Pathway | NF-κB p50, TLR4, MyD88 | Inhibition |

| Ferroptosis Pathway | GPX4, GCLC, GCLM, GSS, FPN1, FTH | Attenuation |

| Inflammatory Cytokines | IL-1β, TNF-α | Reduction |

| Inflammatory Enzymes | iNOS, COX-2 | Downregulation |

Advanced Analytical Methodologies for N 2 Hydroxybenzyl Acetamide in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods form the cornerstone of quantitative analysis for N-(2-Hydroxybenzyl)acetamide, providing the necessary separation from matrix components and potential metabolites. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized for this purpose.

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Method development for this compound often draws upon established protocols for structurally similar compounds, such as salicylamide (B354443) and its derivatives. nih.govtandfonline.comnih.gov A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogenphosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the mobile phase is a critical parameter that influences the retention and peak shape of the analyte by controlling the ionization state of the phenolic hydroxyl group. Isocratic or gradient elution can be employed to optimize the separation, with gradient elution being particularly useful for complex matrices or when analyzing this compound alongside its more polar metabolites.

Detection is most commonly performed using a UV-Vis detector. The aromatic ring and amide functionality in this compound confer strong UV absorbance. The selection of the detection wavelength is based on the compound's UV spectrum, with maximal absorption typically observed around 230 nm and 295 nm for related salicylates. tandfonline.com For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

Sample preparation for HPLC analysis typically involves protein precipitation with an organic solvent such as ethanol (B145695) or acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.gov For cleaner samples and lower detection limits, solid-phase extraction (SPE) can be employed.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase C18 (e.g., µBondapak C18) |

| Mobile Phase | Mixture of aqueous buffer (e.g., 0.085 M potassium dihydrogenphosphate, pH 3.35) and organic modifier (acetonitrile or methanol) |

| Elution Mode | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at ~230 nm or ~295 nm |

| Sample Preparation | Protein precipitation or solid-phase extraction |

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl and amide), this compound is not sufficiently volatile for direct GC analysis and requires a derivatization step to convert it into a more volatile and thermally stable analogue.

The most common derivatization strategy for compounds containing hydroxyl and amide groups is silylation. nih.govsigmaaldrich.comnih.govresearchgate.net This involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. The resulting silylated derivative is significantly more volatile and exhibits improved chromatographic behavior, with sharper peaks and reduced tailing.

The derivatized sample is then injected into the GC, where it is separated on a capillary column. The choice of the stationary phase is critical for achieving the desired separation. A nonpolar or semi-polar column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is often suitable for the analysis of silylated derivatives. The oven temperature is programmed to ramp up over the course of the analysis to ensure the efficient elution of the derivatized analyte.

Detection in GC can be achieved using a flame ionization detector (FID), which provides a response proportional to the mass of carbon in the analyte. For more sensitive and selective detection, a mass spectrometer (MS) is often used, as discussed in the hyphenated techniques section.

| Parameter | Typical Conditions |

| Derivatization | Silylation with reagents like BSTFA or MTBSTFA |

| Stationary Phase | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Injector | Split/splitless injector at a high temperature (e.g., 250 °C) |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 70 °C) to a high final temperature (e.g., 280 °C) |

| Carrier Gas | Helium or hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide a wealth of structural information and enable the analysis of complex mixtures at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite profiling studies. lcms.cz It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is indispensable for identifying and quantifying the metabolites of this compound in biological matrices such as plasma, urine, and microsomal incubations. nih.govtandfonline.comnih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is the most common ionization technique for this purpose, as it is a soft ionization method that typically produces intact protonated ([M+H]+) or deprotonated ([M-H]-) molecules.

In the tandem mass spectrometer, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification.

For metabolite identification, the fragmentation pattern of a suspected metabolite is compared to that of the parent compound and known metabolic pathways. Common metabolic transformations for a compound like this compound would include hydroxylation of the aromatic ring, glucuronidation, and sulfation of the phenolic hydroxyl group. nih.govnih.gov

| Parameter | Typical Conditions |

| Separation | HPLC with a reversed-phase C18 column |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification; full scan and product ion scan for identification |

| Application | Identification and quantification of metabolites in biological samples |

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. For this compound, this technique is applied after a derivatization step, as described in the GC section. The mass spectrometer provides both quantitative data and structural information based on the fragmentation pattern of the derivatized analyte.

After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a unique fingerprint of the compound, which can be used for identification by comparison to a spectral library or by interpretation of the fragmentation pattern.